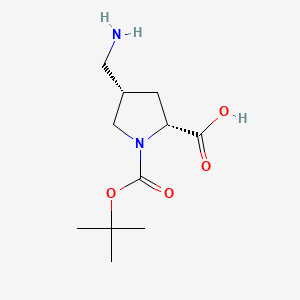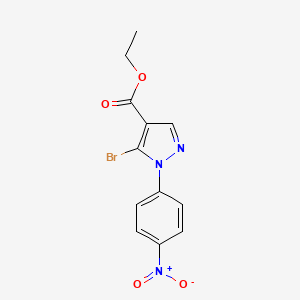
Methyl 3-fluoro-4-(methylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is a chemical compound with the molecular formula C9H9FO4S . It has a molecular weight of 232.23 . The compound appears as white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 . This indicates the presence of a methylsulfonyl group and a fluoro group attached to a benzoate backbone. Physical And Chemical Properties Analysis
“Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Methyl 3-fluoro-4-(methylsulfonyl)benzoate serves as an intermediate in the practical synthesis of various sulfone and sulfonamide compounds, highlighting its utility in regioselective chemical transformations. For instance, it has been used in the synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives through methods that involve selective nucleophilic aromatic substitution, demonstrating the chemical's flexibility in organic synthesis (Perlow et al., 2007). Furthermore, an anionic amino-Cope rearrangement cascade has been reported to synthesize 2,4-substituted benzoate esters from acyclic building blocks, utilizing similar fluorinated esters, indicating the compound's role in facilitating complex organic reactions (Qureshi & Njardarson, 2022).
Solubility Studies
The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a related compound, has been studied in various organic solvents. These studies are essential for understanding the physical and chemical properties of such compounds, which can inform their handling and application in different chemical processes (Qian, Wang, & Chen, 2014).
Crystal Structure Analysis
The crystal structure of related fluorophenyl methylsulfinyl benzofurans has been determined, revealing insights into the molecular conformations and interactions that could affect their chemical reactivity and potential applications in material science or medicinal chemistry (Choi et al., 2009). This information is vital for designing new compounds with desired physical and chemical properties.
Herbicidal Activity
The modification of chemical structures by selective fluorine substitution has been explored for enhancing the herbicidal properties of certain compounds. Such studies highlight the potential of methyl 3-fluoro-4-(methylsulfonyl)benzoate derivatives in agricultural applications, where the introduction of fluorine atoms can significantly alter the activity and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).
Photocatalytic Applications
Visible light-induced photocatalytic processes utilizing derivatives of methyl 3-fluoro-4-(methylsulfonyl)benzoate demonstrate the compound's relevance in innovative chemical syntheses. These processes leverage the compound's ability to undergo transformations under light irradiation, paving the way for sustainable and efficient synthetic methodologies (Huang et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
methyl 3-fluoro-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGZYOVJKPTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693814 |
Source


|
| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-(methylsulfonyl)benzoate | |
CAS RN |
1215074-49-9 |
Source


|
| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)



![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)
